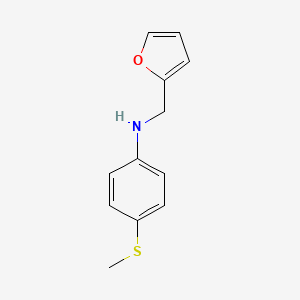

n-(Furan-2-ylmethyl)-4-(methylthio)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13NOS |

|---|---|

Molecular Weight |

219.30 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-4-methylsulfanylaniline |

InChI |

InChI=1S/C12H13NOS/c1-15-12-6-4-10(5-7-12)13-9-11-3-2-8-14-11/h2-8,13H,9H2,1H3 |

InChI Key |

VWCHXFZXDYADGH-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=C(C=C1)NCC2=CC=CO2 |

Origin of Product |

United States |

Structural Classification and Nomenclature of Furan and Aniline Containing Molecules

N-(Furan-2-ylmethyl)-4-(methylthio)aniline is a multifaceted molecule that can be classified under several categories of organic compounds based on its constituent parts. The systematic nomenclature, N-[(furan-2-yl)methyl]-4-(methylsulfanyl)aniline, precisely describes its architecture. fluorochem.co.uk

The molecule incorporates a furan (B31954) moiety, which is a five-membered aromatic heterocyclic compound containing one oxygen atom. wikipedia.orgvedantu.comwikipedia.org Furan and its derivatives are pivotal in organic chemistry and are found in numerous natural products and pharmaceuticals. orientjchem.orgijabbr.com It also features an aniline (B41778) core, a primary aromatic amine that is not heterocyclic as its ring is composed entirely of carbon atoms. vedantu.com The presence of both these rings places the compound in the broad class of aromatic and heterocyclic organic molecules.

Furthermore, the compound can be categorized as a secondary amine , as the nitrogen atom of the aniline group is bonded to two carbon atoms—one from the aromatic ring and one from the methylene (B1212753) bridge of the furan-2-ylmethyl group. The inclusion of a methylthio group (-S-CH₃) also classifies it as an organosulfur compound , specifically an aryl sulfide or thioether . researchgate.netnih.gov

| Classification Category | Structural Feature | Significance |

|---|---|---|

| Heterocyclic Compound | Furan Ring | Aromatic, five-membered ring with one oxygen atom, a common scaffold in bioactive molecules. wikipedia.orgvedantu.com |

| Aromatic Amine | Aniline Moiety | A benzene (B151609) ring substituted with an amino group, a fundamental building block in dye and pharmaceutical synthesis. |

| Secondary Amine | -NH- group linked to the aniline ring and the furan-2-ylmethyl group | The nitrogen atom is bonded to two carbon-based substituents. |

| Organosulfur Compound (Thioether) | 4-(methylthio) group on the aniline ring | Contains a carbon-sulfur-carbon bond, a functional group important in medicinal and materials chemistry. researchgate.net |

Overview of Anilines Bearing Thioether Moieties and Their Significance

Anilines substituted with thioether groups are valuable compounds in organic synthesis and materials science. The thioether moiety is a key structural feature in numerous pharmaceutical and agricultural products. researchgate.net The presence of a sulfur atom directly attached to the aniline (B41778) ring significantly influences the molecule's electronic properties and reactivity.

The synthesis of these compounds often involves modern catalytic methods, such as copper-catalyzed cross-coupling reactions, to form the carbon-sulfur bond. researchgate.net 4-(Methylthio)aniline (B85588), the aniline portion of the title compound, is a well-established chemical intermediate used in various synthetic pathways. nih.govsigmaaldrich.com

A critical aspect of the thioether group is its capacity for oxidation. The sulfur atom can be selectively oxidized to form the corresponding sulfoxide (B87167) or sulfone. rsc.orgnih.gov This transformation provides a powerful tool for modulating a molecule's properties, including its polarity, solubility, and biological activity, thereby expanding the chemical diversity accessible from a single thioether precursor. The dual functionality of the amino and thioether groups makes these aniline derivatives versatile platforms for constructing more complex molecular architectures. chemicalbook.com

Importance of Furan 2 Ylmethyl Substituted Amines in Organic Chemistry

The furan (B31954) ring is a privileged scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. orientjchem.orgijabbr.com Consequently, amines that incorporate a furan-2-ylmethyl (or furfuryl) substituent are of considerable interest as synthetic intermediates. These compounds, known as furfurylamines, serve as essential building blocks for creating more elaborate molecules.

Furan-containing molecules have demonstrated a broad spectrum of biological effects, including antibacterial, anti-inflammatory, and anticancer activities. orientjchem.orgijabbr.com The incorporation of the furan-2-ylmethyl group into an amine introduces this bioactive potential. The synthesis of these amines can often be achieved through reactions like the amination of furan-based aldehydes. orientjchem.org

From a synthetic standpoint, the furan-2-ylmethyl amine structure offers multiple reactive sites. The amine provides a nucleophilic center for further functionalization, while the furan ring can undergo reactions such as electrophilic substitution, allowing for the introduction of additional substituents. ijabbr.com This versatility makes them valuable precursors in the synthesis of complex heterocyclic systems and novel pharmaceutical agents. echemcom.comresearchgate.net

Rationale for Investigating N Furan 2 Ylmethyl 4 Methylthio Aniline

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection approaches. The most intuitive disconnection is at the C-N bond between the furan methyl group and the aniline nitrogen. This bond can be formed through either a reductive amination pathway or a direct nucleophilic substitution.

Approach 1: Reductive Amination

This approach disconnects the target molecule into furfural (B47365) and 4-(methylthio)aniline (B85588). The forward synthesis would involve the condensation of these two precursors to form an imine intermediate, which is then reduced to the desired secondary amine. This is a widely used and versatile method for forming C-N bonds.

Approach 2: Nucleophilic Substitution

Alternatively, the C-N bond can be formed by the reaction of furfurylamine (B118560) with a suitable 4-(methylthio)phenyl electrophile or, more commonly, the reaction of 4-(methylthio)aniline with a furfuryl halide (e.g., furfuryl chloride). However, the reductive amination approach is often preferred due to its efficiency and the commercial availability of the starting materials.

Direct Synthetic Routes to this compound

Direct synthetic methods for this compound and its analogues primarily revolve around condensation reactions followed by reduction, or a one-pot reductive amination.

Condensation Reactions with Furfurylamine and 4-(Methylthio)aniline

While direct condensation of furfurylamine with an aldehyde is a known reaction, the more relevant pathway for the target molecule involves the initial condensation of furfural with 4-(methylthio)aniline. usda.govrsc.org This reaction forms an N-furfurylidene-4-(methylthio)aniline Schiff base (an imine). The subsequent reduction of this imine intermediate yields the final product. The formation of the imine is typically acid-catalyzed.

Reductive Amination Strategies

Reductive amination is a highly effective one-pot method for synthesizing N-furfuryl anilines. researchgate.netresearchgate.net This process combines the condensation of furfural with an aniline and the subsequent reduction of the in-situ formed imine into a single synthetic operation. Various catalytic systems and reducing agents have been employed for this transformation.

Commonly used catalysts include those based on nickel, palladium, and ruthenium. google.comacs.orgrsc.org For instance, nickel-based catalysts have been shown to be effective for the reductive amination of furfural. rsc.org Palladium on carbon (Pd/C) is another versatile catalyst for this transformation. researchgate.net Ruthenium complexes, such as Ru-MACHO-BH, have also been utilized for the transfer hydrogenation of furfurals with anilines, offering a base-free method. researchgate.net

The choice of reducing agent is also critical. Molecular hydrogen (H₂) is frequently used in conjunction with metal catalysts. researchgate.net Other reducing agents like sodium borohydride (B1222165) (NaBH₄) or transfer hydrogenation reagents such as isopropanol (B130326) can also be employed. rsc.org

The general mechanism for reductive amination involves:

Nucleophilic attack of the amine (4-(methylthio)aniline) on the carbonyl carbon of the aldehyde (furfural).

Formation of a hemiaminal intermediate.

Dehydration of the hemiaminal to form an imine (Schiff base).

Reduction of the imine to the final secondary amine product.

Optimization of Reaction Conditions and Yields

The efficiency of N-furfuryl aniline synthesis is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, pressure, and the molar ratio of reactants.

For instance, in the reductive amination of furfural, an excess of the amine or the reducing agent may be used to drive the reaction to completion. The temperature and pressure are also crucial, with milder conditions often being favored to prevent side reactions, such as the hydrogenation of the furan ring. rsc.org The choice of solvent can influence both the solubility of the reactants and the activity of the catalyst.

Below is a table summarizing typical conditions and yields for the synthesis of N-furfuryl aniline analogues, which can be extrapolated for the synthesis of this compound.

| Catalyst | Reducing Agent | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Ni₆AlOₓ | H₂ (1 bar) | Ammonia | Water | 100 | 6 | 99 |

| Ru-MACHO-BH | i-PrOH | Aniline | - | 90 | 1 | High |

| Pd/C | H₂ | Aniline | - | - | - | High |

| Raney Nickel | H₂ | p-Phenylene diamine | Ethanol | 75 | 1 | 90 |

Preparation of Key Precursors and Building Blocks

The primary building blocks for the synthesis of this compound are furfural and 4-(methylthio)aniline, or furfurylamine.

Synthesis of Furfurylamine Derivatives

Furfurylamine can be synthesized from furfural through various methods. One common industrial method is the reductive amination of furfural in the presence of ammonia. google.comnih.gov This process typically employs a hydrogenation catalyst, such as nickel or cobalt, under pressure. google.com

Alternative, more recent methods for furfurylamine synthesis focus on environmentally benign approaches. For example, a one-pot reductive amination of furfural using hydroxylammonium chloride as the aminating agent and zinc powder as the reducing agent in water has been reported. chemicalbook.com Chemoenzymatic strategies have also been developed, where biomass is first converted to furfural, which is then aminated to furfurylamine using a biocatalyst. nih.gov

The synthesis of substituted furfurylamine derivatives can be achieved by starting with the corresponding substituted furfural.

Synthesis of 4-(Methylthio)aniline and its Functionalized Analogues

The synthesis of 4-(methylthio)aniline, a key precursor, can be achieved through several established routes. A primary method involves the reduction of 4-nitrothioanisole. This transformation is typically performed using standard reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. The precursor, 4-nitrothioanisole, can be prepared by reacting 4-nitrochlorobenzene with sodium disulfide (Na₂S₂) followed by methylation. google.com

Another viable pathway is the S-methylation of 4-aminothiophenol. sigmaaldrich.com This method offers a direct route to the desired product by forming the methylthioether from the corresponding thiol.

Furthermore, methodologies have been developed for the synthesis of functionalized analogues, which are valuable for structure-activity relationship studies. For instance, halogenated derivatives can be prepared from appropriately substituted precursors. A documented example is the synthesis of 2,5-dichloro-4-(methylthio)aniline, which is formed by reacting 2,5-dichloro-4-(thiocyanato)aniline with methyl iodide in the presence of a base like sodium hydroxide. google.com This approach allows for the introduction of various substituents on the aniline ring, providing access to a library of analogues.

Table 1: Selected Synthetic Routes for 4-(Methylthio)aniline and Analogues

| Starting Material | Reagents | Product | Key Features |

|---|---|---|---|

| 4-Nitrothioanisole | SnCl₂/HCl or H₂/Pd-C | 4-(Methylthio)aniline | Standard reduction of a nitro group. |

| 4-Aminothiophenol | Methylating agent (e.g., CH₃I) | 4-(Methylthio)aniline | Direct S-methylation of the thiol. |

| 2,5-Dichloro-4-(thiocyanato)aniline | CH₃I, NaOH | 2,5-Dichloro-4-(methylthio)aniline | Synthesis of a functionalized analogue. google.com |

Advanced Synthetic Approaches for N-Alkylation and N-Arylation of Anilines

The formation of the N-C bond between the furan moiety and the aniline nitrogen is a critical step in the synthesis of the title compound. While classical methods like reductive amination of furfural with 4-(methylthio)aniline are effective, more advanced and versatile strategies have been developed for the N-alkylation and N-arylation of anilines. researchgate.netrsc.orgrsc.orgnih.gov

Modern synthetic chemistry has seen the development of powerful metal-catalyzed cross-coupling reactions for C-N bond formation, such as the Buchwald-Hartwig and Chan-Lam aminations. Beyond these, innovative strategies have emerged that construct the aniline moiety itself through carbon-carbon bond formation.

One such advanced, transition-metal-free approach involves the enantiospecific coupling of alkylboronic esters with lithiated aryl hydrazines. This reaction proceeds through the acylation of a hydrazinyl arylboronate complex, which triggers an N–N bond cleavage and a concomitant 1,2-metalate rearrangement. This methodology enables the synthesis of ortho- and para-substituted anilines with high yield and excellent stereospecificity from a wide range of boronic ester substrates.

Recent innovations have focused on the direct transfer of a nitrogen atom to an aromatic ring. An enzymatic approach utilizes an engineered protoglobin nitrene transferase to catalyze the amination of aryl boronic acids using hydroxylamine, producing a variety of anilines with high yields. This biocatalytic method operates under mild conditions with water and boric acid as the only byproducts.

Photoredox catalysis offers another powerful tool. A dual photoredox-cobalt dehydrogenative coupling has been developed that prepares anilines from secondary amines and cyclohexanones. The mechanism involves the initial condensation to form an enamine, which then undergoes two cycles of single electron transfer (SET), oxidation, and cobalt-catalyzed desaturation to generate the aromatic aniline ring.

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to create complex molecules. Several MCRs have been developed that incorporate both furan and aniline subunits, demonstrating the utility of this approach for generating structural diversity.

For example, a three-component reaction involving anilines, isatins, and diethyl acetylenedicarboxylate (B1228247) can produce complex spiro[furan-2,3′-indoline]-3-carboxylate derivatives. In this reaction, the furan ring is constructed in the presence of the aniline moiety. Another example is the "FuTine" (Furan-Thiol-Amine) MCR, which links a thiol and an amine through a furan-based electrophile to yield N-pyrrole heterocycles. While not directly forming the title compound, these reactions highlight the potential of MCRs to rapidly assemble building blocks containing furan and aniline motifs into more complex scaffolds.

Derivatization and Functionalization of this compound

The structure of this compound offers multiple sites for further chemical modification. The furan ring, the aromatic aniline ring, and the sulfur atom can all be functionalized. However, the secondary amine nitrogen is a particularly important site for derivatization to modulate the compound's properties.

The secondary amine in this compound is a versatile functional group for further chemical transformations. Standard organic reactions can be employed for its derivatization. For instance, acylation with acyl chlorides or anhydrides in the presence of a base will readily form the corresponding amides. libretexts.orgresearchgate.netpearson.com This is a common strategy to introduce a wide variety of functional groups.

A more advanced and atom-economical method for further N-alkylation is the "hydrogen borrowing" or "auto-transfer hydrogen" methodology. This strategy uses alcohols as alkylating agents, with a metal catalyst facilitating the reaction and water as the only byproduct. A broad range of transition metal catalysts, including those based on palladium, cobalt, manganese, and nickel, have been shown to be effective for the N-alkylation of anilines with various alcohols. researchgate.net For example, a palladium catalyst supported on iron oxide (Pd/Fe₂O₃) has been shown to catalyze the N-alkylation of anilines with benzyl (B1604629) alcohol derivatives with high efficiency in the absence of a base or organic ligands. mdma.chresearchgate.net Such catalytic systems could be applied to this compound to introduce additional alkyl groups at the nitrogen position.

Table 2: Selected Catalytic Systems for N-Alkylation of Anilines with Alcohols (Hydrogen Borrowing Methodology)

| Catalyst System | Amine Substrate | Alcohol Substrate | Key Features |

|---|---|---|---|

| Pd/Fe₂O₃ | Anilines, aliphatic amines | Primary alcohols | Base- and ligand-free conditions, high yields. researchgate.net |

| CoNₓ@NC (MOF-derived) | Anilines | Various alcohols | High selectivity and recyclability. |

| Mn(I) pincer complexes | Anilines, aliphatic amines | Primary & secondary alcohols | Low catalyst loading, mild conditions. |

| Copper-Chromite | Aniline | Benzyl alcohol | Auto-transfer hydrogen methodology. |

| W(phen)(CO)₄ | Anilines | Primary alcohols | Phosphine-free system, tolerates heteroatoms. |

Functionalization of the Furan Ring

The furan ring in this compound is an electron-rich heterocyclic system, making it susceptible to a variety of chemical transformations. Its reactivity is a cornerstone for creating structural analogues with modified properties. Key transformations include electrophilic substitution, cycloaddition reactions, and ring-opening reactions.

The amino group of the aniline portion is a powerful activating group, which strongly directs electrophilic substitution to the ortho and para positions of the benzene (B151609) ring. byjus.comscribd.com However, the furan ring also possesses high reactivity towards electrophiles, generally favoring substitution at the C-5 position (the other α-position) due to the existing substitution at C-2. byjus.com

Common electrophilic substitution reactions applicable to the furan moiety include:

Halogenation : Reaction with reagents like bromine in a suitable solvent can introduce a bromine atom at the C-5 position of the furan ring. byjus.com

Nitration : Direct nitration can be challenging as the conditions often lead to oxidation and polymerization of the furan ring. youtube.com Milder nitrating agents are typically required.

Sulfonation : Furan can undergo sulfonation, though it may require specific conditions to prevent degradation. scribd.com

Friedel-Crafts Acylation : This reaction introduces an acyl group onto the furan ring, typically at the C-5 position, using a Lewis acid catalyst.

Cycloaddition Reactions: The furan ring can act as a diene in Diels-Alder reactions, a powerful tool for constructing complex polycyclic structures. Due to the aromatic character of furan, these [4+2] cycloadditions often require high temperatures or the use of catalysts to proceed efficiently. nih.gov The reaction of furan derivatives, such as 2,5-bis(hydroxymethyl)furan (BHMF), with dienophiles like N-phenylmaleimide derivatives serves as a relevant analogue for this type of transformation. nih.gov Intramolecular cycloadditions involving furan and benzyne (B1209423) precursors have also been developed to create complex fused-ring systems. nih.gov

Ring-Opening Reactions: Under acidic conditions, the furan ring is susceptible to hydrolysis, leading to the formation of a 1,4-dicarbonyl compound. researchgate.netmdpi.com This reaction pathway can be a competing side reaction during other acid-catalyzed processes. mdpi.com In the presence of anilines and acid, furfural (a related furan aldehyde) can undergo a ring-opening condensation to form brightly colored Stenhouse salts, highlighting the reactivity of the furan nucleus. acs.org

Table 1: Potential Functionalization Reactions of the Furan Ring

| Reaction Type | Reagents and Conditions | Expected Product | Reference |

|---|---|---|---|

| Electrophilic Bromination | Br2, Dioxane, Room Temperature | N-((5-bromofuran-2-yl)methyl)-4-(methylthio)aniline | byjus.com |

| Diels-Alder Cycloaddition | N-Phenylmaleimide, High Temperature (e.g., >70°C) | exo/endo cycloaddition adduct | nih.gov |

| Acid-Catalyzed Ring Opening | Aqueous Acid (e.g., HCl), Heat | 1,4-dicarbonyl compounds and/or polymeric materials | researchgate.netmdpi.com |

Transformations of the Methylthio Group

The methylthio (-SCH3) group on the aniline ring is a key functional handle that can be readily transformed, primarily through oxidation. This modification significantly alters the electronic properties of the molecule.

This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H2O2), often in the presence of a catalyst. For instance, a selective oxidation of sulfides to sulfoxides can be performed using H2O2 in water with a specialized catalyst. rsc.org The use of a stoichiometric amount of the oxidizing agent under controlled temperature allows for the isolation of the sulfoxide (B87167), while an excess of the oxidant under more forcing conditions leads to the corresponding sulfone.

Table 2: Oxidation Transformations of the Methylthio Group

| Transformation | Reagents and Conditions | Product Name | Reference |

|---|---|---|---|

| Sulfide to Sulfoxide | H2O2 (1 equiv.), Catalyst (e.g., [P2W18O62]6- based), Water | N-(furan-2-ylmethyl)-4-(methylsulfinyl)aniline | rsc.org |

| Sulfide to Sulfone | H2O2 (excess), Catalyst, Heat | N-(furan-2-ylmethyl)-4-(methylsulfonyl)aniline | rsc.org |

Other transformations of the methylthio group, such as reduction or nucleophilic substitution, are less common as the carbon-sulfur bond is generally stable under a wide range of reaction conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a cornerstone for determining the molecular structure of this compound. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional techniques, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity of the furan-2-ylmethyl and 4-(methylthio)aniline moieties.

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the furan ring, the aniline ring, the linking methylene (B1212753) bridge, the methylthio group, and the secondary amine. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The protons of the 4-(methylthio)aniline fragment typically appear as two sets of doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the amino group (H-2' and H-6') are expected to be shielded compared to those ortho to the methylthio group (H-3' and H-5'). The methyl group of the methylthio substituent gives rise to a distinct singlet in the upfield region.

The furan-2-ylmethyl moiety displays three distinct signals for the heterocyclic ring protons. The proton at position 5 (H-5) is the most downfield of the furan protons, followed by the proton at position 3 (H-3) and position 4 (H-4). The methylene protons (-CH₂-) connecting the two ring systems typically appear as a singlet, though coupling to the N-H proton may sometimes be observed. The N-H proton itself usually presents as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

A detailed assignment of the proton signals is presented in the table below, based on analyses of the constituent molecular fragments. rsc.orgechemcom.comresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constants (J) in Hz |

|---|---|---|---|

| H-5 (Furan) | ~7.35 | dd | J = 1.8, 0.8 Hz |

| H-3', H-5' (Aniline) | ~7.20 | d | J ≈ 8.5 Hz |

| H-2', H-6' (Aniline) | ~6.65 | d | J ≈ 8.5 Hz |

| H-3 (Furan) | ~6.30 | dd | J = 3.2, 1.8 Hz |

| H-4 (Furan) | ~6.20 | dd | J = 3.2, 0.8 Hz |

| N-H | ~4.5-5.5 | br s | - |

| -CH₂- (Methylene) | ~4.30 | s | - |

Note: Predicted values are based on data from analogous structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, a total of 12 distinct signals are expected, corresponding to the 12 carbon atoms in the structure.

The furan ring carbons show characteristic shifts, with the carbon adjacent to the oxygen (C-2) and the other alpha-carbon (C-5) appearing most downfield. The aniline ring carbons are distinguished by their substitution pattern. The carbon atom bonded to the nitrogen (C-1') is shifted downfield, as is the carbon bonded to the sulfur atom (C-4'). The methyl carbon of the -SCH₃ group and the methylene bridge carbon (-CH₂-) appear in the upfield aliphatic region of the spectrum. The chemical shifts for the carbons of 4-(methylthio)aniline are well-established. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Predicted δ (ppm) |

|---|---|

| C-2 (Furan) | ~153.0 |

| C-1' (Aniline) | ~146.0 |

| C-5 (Furan) | ~142.0 |

| C-3', C-5' (Aniline) | ~131.5 |

| C-4' (Aniline) | ~125.0 |

| C-2', C-6' (Aniline) | ~114.0 |

| C-3 (Furan) | ~110.5 |

| C-4 (Furan) | ~107.0 |

| -CH₂- (Methylene) | ~40.0 |

Note: Predicted values are based on data from analogous structures. Actual experimental values may vary.

To unambiguously confirm the assignments made from 1D NMR spectra, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are essential.

HSQC: This experiment correlates proton signals with the carbon atoms to which they are directly attached. Expected correlations would include:

The furan protons H-3, H-4, and H-5 with their respective carbons C-3, C-4, and C-5.

The aniline protons (H-2'/H-6' and H-3'/H-5') with their corresponding carbons (C-2'/C-6' and C-3'/C-5').

The methylene protons (-CH₂-) with the methylene carbon.

The methyl protons (-SCH₃) with the methyl carbon.

HMBC: This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J or ³J coupling). It is crucial for establishing the connectivity between the different fragments of the molecule. Key expected HMBC correlations would be:

Correlation between the methylene (-CH₂-) protons and the furan ring carbons C-2 and C-3.

Crucially, a correlation between the methylene (-CH₂-) protons and the aniline carbon C-1', confirming the N-C bond formation.

Correlation between the N-H proton and the methylene carbon (-CH₂-) as well as the aniline carbon C-1'.

Correlations between the methyl (-SCH₃) protons and the aniline carbon C-4'.

These 2D NMR techniques provide definitive proof of the molecular structure by mapping out the complete bonding network.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the various functional groups within the molecule. The key vibrational modes are associated with the N-H bond, aromatic and furan rings, and C-S bond. globalresearchonline.netnih.govresearchgate.net

N-H Stretching: A characteristic medium to weak absorption band is expected in the region of 3350–3450 cm⁻¹, corresponding to the N-H stretching vibration of the secondary amine.

C-H Stretching: Aromatic and furan C-H stretching vibrations typically appear as a group of bands above 3000 cm⁻¹. Aliphatic C-H stretching from the methylene (-CH₂-) and methyl (-SCH₃) groups are observed just below 3000 cm⁻¹, usually in the 2850–2960 cm⁻¹ range.

C=C Stretching: Aromatic C=C ring stretching vibrations give rise to several bands in the 1500–1620 cm⁻¹ region. The furan ring also contributes absorptions in this area.

N-H Bending: The in-plane bending vibration of the N-H bond is expected around 1500–1580 cm⁻¹.

C-N Stretching: The stretching vibration of the aryl C-N bond is typically found in the 1250–1360 cm⁻¹ range.

C-O-C Stretching: The characteristic asymmetric and symmetric C-O-C stretching of the furan ring results in strong absorptions, typically around 1250 cm⁻¹ and 1015 cm⁻¹, respectively.

C-S Stretching: The C-S stretching vibration is often weak and appears in the fingerprint region, typically between 600–800 cm⁻¹.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3350 - 3450 | Medium-Weak |

| Aromatic/Furan C-H Stretch | 3000 - 3150 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Weak |

| C=C Ring Stretch | 1500 - 1620 | Medium-Strong |

| N-H Bend | 1500 - 1580 | Medium |

| C-N Stretch | 1250 - 1360 | Medium-Strong |

| Furan C-O-C Stretch | ~1015 | Strong |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations.

The Raman spectrum of this compound is expected to show strong signals for the symmetric vibrations of the aromatic and furan rings. The C-S stretching vibration, which is often weak in the IR spectrum, can sometimes be more readily observed in the Raman spectrum. nih.govmdpi.com

Key expected features include:

Aromatic Ring Breathing: A strong, sharp band corresponding to the symmetric "breathing" mode of the 1,4-disubstituted benzene ring, typically around 800-850 cm⁻¹.

Furan Ring Breathing: A very strong band for the symmetric breathing mode of the furan ring is expected near 1100 cm⁻¹.

C-S Stretching: The C-S stretching modes (both aryl-S and S-CH₃) are expected in the 600-800 cm⁻¹ range and are often more intense in Raman than in IR spectra.

Symmetric CH₃ Deformation: The symmetric bending (deformation) of the methyl group should provide a distinct signal.

The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule, confirming the presence of all key structural features.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₂H₁₃NOS), with a molecular weight of 219.30 g/mol , electron ionization (EI) mass spectrometry reveals a distinct fragmentation pathway.

The mass spectrum is characterized by the cleavage of the benzylic C-N bond, which is a common fragmentation pathway for N-(2-furylmethyl)aniline derivatives. researchgate.net This cleavage results in two primary, complementary fragment ions. The first is the furfuryl cation, [C₅H₅O]⁺, observed at a mass-to-charge ratio (m/z) of 81. The second major fragment corresponds to the 4-(methylthio)aniline radical cation, [C₇H₈NS]⁺˙, which results from the loss of the furfuryl group from the molecular ion and appears at m/z 138. The molecular ion peak [M]⁺˙ is observed at m/z 219.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula | Structure |

| 219 | Molecular Ion [M]⁺˙ | [C₁₂H₁₃NOS]⁺˙ | This compound radical cation |

| 138 | [M - C₅H₅O]⁺˙ | [C₇H₈NS]⁺˙ | 4-(methylthio)aniline radical cation |

| 81 | [C₅H₅O]⁺ | [C₅H₅O]⁺ | Furfuryl cation |

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of the molecule by measuring its mass with very high accuracy. This technique differentiates between compounds that may have the same nominal mass but different chemical formulas. For this compound, HRMS provides an exact mass that confirms its elemental composition of C₁₂H₁₃NOS. rsc.org Techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer are commonly used for such determinations. The precise mass measurement serves as definitive proof of the compound's identity, distinguishing it from any potential isomers or impurities.

| Parameter | Value |

| Molecular Formula | C₁₂H₁₃NOS |

| Theoretical Exact Mass | 219.0718 Da |

| Method | ESI-HRMS |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify individual chemical components within a reaction mixture. nih.gov In the synthesis of this compound, typically formed via reductive amination of furfural with 4-(methylthio)aniline, GC-MS is crucial for monitoring the reaction's progress. uzh.chrestek.com

A capillary column, such as a nonpolar HP-5MS, is used to separate the volatile components of the mixture based on their boiling points and polarity. researchgate.net The separated components then enter the mass spectrometer, which provides mass spectra for identification. By analyzing samples at different time points, chemists can track the consumption of reactants (furfural and 4-(methylthio)aniline) and the formation of the desired product. This technique is also highly effective in identifying any side-products or intermediates, allowing for the optimization of reaction conditions to maximize yield and purity. restek.com

X-ray Crystallography for Solid-State Structural Elucidation

While spectroscopic methods provide valuable data on connectivity and fragmentation, only X-ray crystallography can offer a definitive, three-dimensional map of the atomic arrangement in the solid state. This technique is the gold standard for elucidating molecular geometry, conformation, and intermolecular interactions that govern the crystal packing.

A single-crystal X-ray diffraction study of this compound would provide precise information regarding its molecular structure and crystal packing. Although a specific crystal structure for the title compound is not publicly available, analysis of closely related structures, such as other furan-aniline derivatives, allows for an informed prediction of its crystallographic parameters. nih.govresearchgate.net It is anticipated that the compound would crystallize in a common space group, such as P2₁/n (monoclinic) or Pbca (orthorhombic). The data obtained from diffraction experiments would include the unit cell dimensions (a, b, c, α, β, γ) and the positions of all atoms in the asymmetric unit.

| Parameter | Representative Expected Value |

| Crystal System | Monoclinic / Orthorhombic |

| Space Group | P2₁/n / Pbca |

| a (Å) | 7 - 11 |

| b (Å) | 8 - 23 |

| c (Å) | 10 - 24 |

| β (°) | ~90 - 93 |

| Volume (ų) | ~650 - 2150 |

| Z (Molecules per unit cell) | 4 / 8 |

Note: These values are illustrative and based on crystallographic data for structurally similar furan and aniline derivatives. nih.govresearchgate.net

| Bond/Angle | Type | Expected Value |

| C-S | Bond Length | ~1.75 - 1.78 Å |

| C(aryl)-N | Bond Length | ~1.40 - 1.43 Å |

| C(alkyl)-N | Bond Length | ~1.45 - 1.47 Å |

| C-O (furan) | Bond Length | ~1.36 - 1.37 Å |

| C=C (furan) | Bond Length | ~1.35 - 1.44 Å |

| C-N-C | Bond Angle | ~120 - 125° |

| C-S-C | Bond Angle | ~98 - 102° |

| C-C-N-C | Torsion Angle | Defines molecular conformation |

Note: Values are based on typical bond lengths and angles found in related structures from crystallographic databases. researchgate.netresearchgate.net

The packing of molecules in the crystal lattice is directed by a network of non-covalent intermolecular forces. rsc.orglibretexts.org Based on the functional groups present in this compound, several types of interactions are expected to play a role in its solid-state architecture. mdpi.com The secondary amine group (N-H) is a classic hydrogen bond donor, which can form N-H···O or N-H···S hydrogen bonds with the oxygen of the furan ring or the sulfur atom of a neighboring molecule, respectively. najah.edu Furthermore, the electron-rich furan and benzene rings can participate in C-H···π interactions, where a C-H bond from one molecule points towards the face of an aromatic ring on another, as well as potential π-π stacking interactions. najah.edu The collective effect of these weak interactions dictates the final crystal packing arrangement, influencing physical properties such as melting point and solubility.

| Interaction Type | Donor | Acceptor |

| Hydrogen Bonding | N-H (amine) | O (furan), S (thioether) |

| C-H···π Interactions | C-H (aromatic/aliphatic) | π-system (furan or benzene ring) |

| π-π Stacking | π-system (furan or benzene ring) | π-system (furan or benzene ring) |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in quantum chemistry for the study of molecular systems. DFT methods, particularly those employing hybrid functionals like B3LYP, offer a balance between accuracy and computational cost, making them suitable for the analysis of medium-sized organic molecules such as this compound.

Geometry Optimization and Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation by exploring the potential energy surface. The molecule possesses several rotatable bonds, including the C-N bond between the aniline nitrogen and the methylene bridge, the C-C bond between the methylene bridge and the furan ring, and the C-S bond of the methylthio group.

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distributions

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests a more reactive molecule.

For this compound, the HOMO is expected to be predominantly localized on the electron-rich aniline ring and the sulfur atom of the methylthio group, as these are the most significant electron-donating moieties. The furan ring, also an electron-rich aromatic system, would also contribute to the HOMO. Conversely, the LUMO is likely to be distributed over the aromatic systems, particularly the aniline ring, which can act as an electron acceptor.

DFT calculations on furan and its derivatives have shown that the HOMO and LUMO are typically π-orbitals distributed across the ring system. cdnsciencepub.com The presence of substituents significantly influences the energies and distributions of these orbitals. In substituted anilines, electron-donating groups raise the HOMO energy, making the molecule more susceptible to electrophilic attack. The methylthio group is known to be an electron-donating group, thus it would be expected to increase the HOMO energy of the aniline ring.

| Parameter | Expected Value/Observation |

|---|---|

| HOMO Energy | Relatively high due to electron-donating aniline and methylthio groups. |

| LUMO Energy | Lowered by the presence of aromatic rings. |

| HOMO-LUMO Gap | Expected to be moderate, indicating a balance of stability and reactivity. |

| HOMO Distribution | Concentrated on the aniline ring and the sulfur atom. |

| LUMO Distribution | Distributed over the aniline and furan rings. |

Theoretical Vibrational Frequencies and Comparison with Experimental Spectra

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a high degree of accuracy. The calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the theoretical methods. researchgate.net

For this compound, a rich vibrational spectrum is expected due to its various functional groups. Key vibrational modes would include the N-H stretching of the secondary amine, C-H stretching of the aromatic rings and the methylene bridge, C=C stretching of the furan and aniline rings, C-N stretching, and C-S stretching.

Theoretical studies on furan and its derivatives have provided detailed assignments of their vibrational spectra. cdnsciencepub.com Similarly, extensive research has been conducted on the vibrational analysis of aniline and its substituted forms. researchgate.net By combining this knowledge, the vibrational spectrum of this compound can be interpreted. For instance, the furan ring is characterized by specific ring breathing and C-H bending modes. The aniline moiety will exhibit characteristic ring vibrations and N-H bending modes. The methylthio group will have its own set of C-H stretching and bending modes, as well as a C-S stretching vibration.

A comparison of the theoretically predicted vibrational frequencies with experimentally obtained IR and Raman spectra is crucial for validating the computational model and ensuring the accuracy of the optimized geometry.

| Vibrational Mode | Expected Wavenumber Range (cm-1) | Associated Functional Group |

|---|---|---|

| N-H Stretch | 3300-3500 | Secondary Amine |

| Aromatic C-H Stretch | 3000-3100 | Aniline and Furan Rings |

| Aliphatic C-H Stretch | 2850-3000 | Methylene Bridge and Methyl Group |

| C=C Stretch | 1400-1600 | Aniline and Furan Rings |

| C-N Stretch | 1250-1350 | Amine |

| C-S Stretch | 600-800 | Methylthio Group |

Prediction of NMR Chemical Shifts (e.g., DFT-GIAO Methods)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts. cdnsciencepub.com These theoretical predictions are invaluable for assigning the signals in experimental NMR spectra and for confirming the proposed molecular structure.

For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the furan ring, the aniline ring, the methylene bridge, the N-H proton, and the methyl group of the methylthio substituent. Similarly, the ¹³C NMR spectrum would display unique signals for each carbon atom in the molecule.

The chemical shifts are highly sensitive to the electronic environment of the nuclei. For example, the protons on the furan ring will have characteristic shifts depending on their position relative to the oxygen atom and the methylene substituent. The protons on the aniline ring will be influenced by the electron-donating effects of both the amino group and the para-methylthio group. The chemical shifts of the methylene protons will be affected by the adjacent nitrogen and furan ring.

By comparing the theoretically calculated chemical shifts with the experimental data, a detailed and unambiguous assignment of the NMR spectra can be achieved.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization Studies

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and the nature of bonding in a molecule. materialsciencejournal.org It provides a description of the molecule in terms of localized bonds, lone pairs, and antibonding orbitals, which aligns with the intuitive concepts of chemical bonding.

For this compound, NBO analysis can reveal important information about hyperconjugative interactions. These interactions involve the donation of electron density from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital. Such interactions contribute to the stability of the molecule.

In this molecule, significant hyperconjugative interactions are expected to occur between the lone pair of the aniline nitrogen and the π* antibonding orbitals of the aniline ring. Similarly, the lone pairs on the sulfur atom of the methylthio group can interact with the π* orbitals of the aniline ring. The lone pair on the furan oxygen will also participate in delocalization within the furan ring. These interactions lead to a delocalization of electron density across the molecule, which influences its reactivity and electronic properties.

NBO analysis also provides information about the hybridization of atomic orbitals in the formation of chemical bonds. This can be used to understand the geometry and bonding characteristics of the molecule in detail.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution in a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted on the molecular surface, typically the van der Waals surface, and is color-coded to represent regions of different electrostatic potential.

For this compound, the MEP map would reveal regions of negative potential (typically colored red or yellow) and regions of positive potential (colored blue). The regions of negative potential correspond to areas with an excess of electron density and are susceptible to electrophilic attack. In this molecule, the most negative potential is expected to be located around the nitrogen atom of the amino group and the sulfur atom of the methylthio group due to their lone pairs of electrons. The oxygen atom of the furan ring will also be a site of negative potential.

Regions of positive potential indicate a deficiency of electrons and are prone to nucleophilic attack. In this compound, the hydrogen atom of the N-H group is expected to be a site of positive potential, making it a potential hydrogen bond donor. The hydrogen atoms on the aromatic rings will also exhibit some positive potential.

MEP analysis provides a visual representation of the molecule's reactivity and can be used to understand its interactions with other molecules, such as receptors or solvents. Studies on substituted anilines have shown that the electrostatic potential is a sensitive indicator of the electronic effects of the substituents. cdnsciencepub.com

Computational Studies on Reactivity and Reaction Pathways

Computational chemistry provides a powerful lens for examining the reactivity and potential transformation pathways of molecules like this compound. While direct computational studies on this specific compound are not extensively available in the current body of scientific literature, theoretical investigations of its constituent moieties—the furan ring and the substituted aniline—offer significant insights into its expected chemical behavior.

Furthermore, the aniline portion of the molecule, with its amino group, can direct electrophilic aromatic substitution to the ortho and para positions of the benzene ring. However, in this case, the para position is already substituted with a methylthio group. The interplay between the activating effect of the amino group and the steric hindrance and electronic influence of the furan-2-ylmethyl and methylthio substituents would be a primary focus of computational analysis.

Potential reaction pathways that could be investigated using computational methods include:

Electrophilic Aromatic Substitution: The reaction of the molecule with various electrophiles could be modeled to determine the preferred site of substitution on either the furan or the aniline ring. Transition state theory can be used to calculate the activation energies for different pathways, thus predicting the kinetic and thermodynamic products.

Oxidation: The furan ring is known to be susceptible to oxidation. Computational studies can elucidate the mechanism of oxidation, whether it proceeds via a radical mechanism or through the formation of an epoxide.

Reaction with Radicals: The reaction of this compound with radicals, such as hydroxyl radicals, is another area of interest, particularly in the context of atmospheric chemistry or biological systems. Computational studies on similar compounds, like 4-methyl aniline, have shown that such reactions can proceed through multiple pathways, including addition to the aromatic ring and hydrogen abstraction from the amino group. mdpi.com

A hypothetical reaction pathway for the oxidation of the furan ring, based on known furan chemistry, is presented below:

| Step | Reactants | Intermediate/Transition State | Product(s) |

| 1 | This compound + Peroxy Acid | Epoxide formation on the furan ring | N-((5-oxo-1,5-dihydrofuran-2-yl)methyl)-4-(methylthio)aniline |

| 2 | This compound + Singlet Oxygen | [4+2] cycloaddition (Diels-Alder type reaction) | Endoperoxide |

| 3 | This compound + Hydroxyl Radical | Radical addition to the furan or aniline ring | Hydroxylated derivatives |

This table is illustrative and based on general reactivity principles of furan and aniline derivatives. Specific computational studies on this compound are required to validate these pathways.

Structure-Property Relationships Derived from Theoretical Models

Theoretical models, particularly those based on quantum mechanics, are instrumental in establishing relationships between the molecular structure of this compound and its physicochemical properties. By calculating various electronic and structural parameters, researchers can predict and understand the compound's behavior in different chemical environments.

Electronic Properties:

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline and furan rings, while the LUMO would likely be distributed over the aromatic systems.

DFT calculations can also provide insights into the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map visually represents the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering clues about its intermolecular interactions.

Structural Properties:

Quantitative Structure-Activity Relationships (QSAR):

Theoretical models can generate a wide range of molecular descriptors that can be used in QSAR studies. These descriptors quantify various aspects of a molecule's structure and electronic properties. By correlating these descriptors with experimentally determined biological activities for a series of related compounds, it is possible to build predictive models. For this compound, such models could be used to predict its potential efficacy as a therapeutic agent or its toxicity.

A hypothetical table of calculated molecular descriptors for this compound is provided below. These values are representative of what would be obtained from a typical DFT calculation at the B3LYP/6-31G(d,p) level of theory.

| Descriptor | Hypothetical Calculated Value | Significance |

| HOMO Energy | -5.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -0.8 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and kinetic stability. A larger gap suggests lower reactivity. |

| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule, influencing its solubility and intermolecular forces. |

| Polarizability | 30 x 10-24 cm3 | Describes the ease with which the electron cloud can be distorted, affecting intermolecular interactions. |

| Molecular Electrostatic Potential (Min) | -45 kcal/mol | Indicates the most electron-rich region, likely a site for electrophilic attack. |

| Molecular Electrostatic Potential (Max) | +25 kcal/mol | Indicates the most electron-poor region, likely a site for nucleophilic attack. |

Note: The values presented in this table are hypothetical and intended for illustrative purposes. Actual values would need to be determined through specific quantum chemical calculations for this compound.

Reactivity and Mechanistic Investigations of N Furan 2 Ylmethyl 4 Methylthio Aniline Derivatives

Mechanistic Pathways of Nucleophilic Substitution at the Aniline (B41778) Nitrogen

The 4-methylthio (-SMe) group on the aniline ring is an electron-donating group through resonance, which increases the electron density on the nitrogen atom, thereby enhancing its nucleophilicity compared to unsubstituted aniline. The furan-2-ylmethyl group attached to the nitrogen also influences its reactivity through both steric and electronic effects.

The fundamental mechanism involves the donation of the nitrogen's lone pair to an electrophile, such as an alkyl halide or an acyl chloride, to form a new nitrogen-carbon bond.

Alkylation: Reaction with an alkyl halide (R-X) would proceed via a typical SN2 mechanism, where the aniline nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. This results in the formation of a tertiary amine.

Acylation: Reaction with an acyl chloride (RCOCl) or an acid anhydride (B1165640) leads to the formation of an amide. The nitrogen atom attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel the chloride or carboxylate leaving group, yielding the N-acylated product.

In certain contexts, particularly in aromatic nucleophilic substitution reactions where the aniline derivative acts as the nucleophile, the process can be subject to base catalysis. psu.edu This is especially true in protic solvents, where a base can assist in the removal of a proton from the intermediate complex, facilitating the reaction. psu.edu

| Factor | Influence on N-(Furan-2-ylmethyl)-4-(methylthio)aniline | Mechanistic Implication |

|---|---|---|

| 4-Methylthio Group | Electron-donating; increases electron density on the nitrogen. | Enhances the rate of nucleophilic attack on electrophiles. |

| Furan-2-ylmethyl Group | Introduces steric hindrance around the nitrogen atom. | May decrease the reaction rate with sterically bulky electrophiles. |

| Solvent | Protic solvents can solvate the nitrogen lone pair, potentially reducing nucleophilicity. | Reaction rates can be highly solvent-dependent. |

Electrophilic Aromatic Substitution Reactions on the Furan (B31954) and Aniline Rings

The molecule contains two aromatic systems, the furan ring and the substituted benzene (B151609) ring, both of which are susceptible to electrophilic aromatic substitution (EAS). However, their reactivity and the regioselectivity of the substitution are markedly different.

Furan Ring Reactivity: The furan ring is a π-excessive heterocycle, meaning the electron density on its ring carbons is higher than that of benzene. chemicalbook.com This makes it exceptionally reactive towards electrophiles, with reactions often proceeding under much milder conditions than those required for benzene. chemicalbook.compearson.com Electrophilic attack occurs preferentially at the C2 and C5 positions (α-positions) because the resulting carbocation intermediate (a sigma complex or arenium ion) is more effectively stabilized by resonance. chemicalbook.compearson.comquora.com Since the C2 position in this compound is already substituted, electrophilic attack on the furan ring is strongly directed to the C5 position. The mechanism involves the attack of the electrophile at the C5 position, forming a resonance-stabilized cation, followed by the loss of a proton to restore aromaticity. pearson.comnumberanalytics.com

Aniline Ring Reactivity: The aniline ring is substituted with two activating, ortho-, para-directing groups: the secondary amino group (-NH-CH₂-furan) and the methylthio group (-SMe). chemistrysteps.com The amino group is one of the strongest activating groups, while the methylthio group is a moderately activating group. libretexts.org Their directing effects on incoming electrophiles are as follows:

Amino Group (-NHR): Strongly directs to the ortho and para positions. The para position is occupied by the -SMe group. Therefore, it strongly activates the C2 and C6 positions.

Methylthio Group (-SMe): Directs to the ortho and para positions. The para position is occupied by the -NHR group. It therefore activates the C3 and C5 positions.

Given that the amino group is a much stronger activator than the methylthio group, electrophilic substitution is expected to occur predominantly at the positions ortho to the amino group, namely C2 and C6. chemistrysteps.comlibretexts.org

However, a critical consideration for EAS reactions on anilines is the reaction's acidity. In strongly acidic media, such as those used for nitration (HNO₃/H₂SO₄), the basic aniline nitrogen is protonated to form an anilinium ion (-NH₂R⁺). This group is strongly deactivating and a meta-director, which would direct substitution to the C3 and C5 positions. chemistrysteps.com To achieve ortho/para substitution under such conditions, the amino group is often first protected by converting it into an amide.

| Aromatic Ring | Directing Groups | Predicted Position of Attack | Rationale |

|---|---|---|---|

| Furan Ring | -CH₂-NHR at C2 | C5 | Highest electron density and most stable carbocation intermediate at α-positions. pearson.comquora.com |

| Aniline Ring (Neutral Conditions) | -NHR (strong activator, o,p-director) -SMe (moderate activator, o,p-director) | C2, C6 | The directing effect of the strongly activating amino group dominates. libretexts.org |

| Aniline Ring (Strongly Acidic) | -NH₂R⁺ (strong deactivator, m-director) -SMe (activator, o,p-director) | C3, C5 | Protonated amino group becomes a deactivating meta-director. chemistrysteps.com |

Redox Chemistry of the Methylthio Moiety

The methylthio group (-SMe), a thioether, is susceptible to oxidation. The sulfur atom can exist in multiple oxidation states, primarily as a sulfide, sulfoxide (B87167), and sulfone. This transformation dramatically alters the electronic properties of the substituent, converting it from an ortho-, para-directing electron-donating group to a strongly deactivating, meta-directing electron-withdrawing group.

The oxidation typically proceeds in two stages:

Sulfide to Sulfoxide: Thioethers are readily oxidized to sulfoxides (R-S(O)-R') using a variety of oxidizing agents, including hydrogen peroxide (H₂O₂) and peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com This first oxidation step can often occur readily, sometimes even as a non-catalyzed reaction in solution. rsc.orgresearchgate.net

Sulfoxide to Sulfone: Further oxidation of the sulfoxide yields a sulfone (R-S(O)₂-R'). This step generally requires stronger oxidizing conditions or the use of a catalyst compared to the first oxidation. rsc.orgresearchgate.net

The choice of oxidant and reaction conditions allows for selective synthesis of either the sulfoxide or the sulfone. For instance, while oxidation with H₂O₂ can be slow, reacting with potent oxidants like hypochlorite (B82951) is extremely rapid. nih.gov This redox chemistry is significant as it provides a chemical switch to modulate the electronic character of the aniline ring, thereby influencing its reactivity in other transformations.

| Functional Group | Structure | Electronic Effect on Aniline Ring | Common Oxidizing Agents |

|---|---|---|---|

| Methylthio (Sulfide) | -S-CH₃ | Activating, Ortho-, Para-directing | N/A |

| Methylsulfinyl (Sulfoxide) | -S(O)-CH₃ | Deactivating, Meta-directing | H₂O₂, m-CPBA (1 equiv.) |

| Methylsulfonyl (Sulfone) | -S(O)₂-CH₃ | Strongly Deactivating, Meta-directing | H₂O₂, m-CPBA (>2 equiv.), KMnO₄ |

Reaction Mechanisms of Analogous Compounds with Biological Relevance

The structural motifs present in this compound are found in many biologically active molecules and synthetic intermediates. Understanding the complex reaction mechanisms they can undergo is crucial for the synthesis of novel heterocycles.

Palladium-catalyzed carbonylation reactions are powerful tools for introducing a carbonyl group into a molecule using carbon monoxide (CO). tdx.cat In tandem or cascade sequences, these reactions can rapidly build molecular complexity and construct heterocyclic frameworks. nih.govacs.org

A common mechanistic cycle involves the oxidative addition of an aryl or vinyl halide to a Pd(0) complex, followed by the migratory insertion of CO to form a reactive acylpalladium(II) intermediate. nih.govacs.org This intermediate can then be trapped by a nucleophile. In molecules containing an aniline moiety, this intramolecular or intermolecular trapping can lead to the formation of amides, lactams, and other nitrogen-containing heterocycles. tdx.cat

For an analogue of this compound, a hypothetical tandem reaction could be initiated at a halogenated position on either the furan or aniline ring. The resulting acylpalladium intermediate could then be trapped by the aniline nitrogen or another tethered nucleophile to forge a new heterocyclic ring in a single synthetic operation.

Cycloaddition reactions are a cornerstone of heterocyclic synthesis. The furan and aniline moieties of the title compound are both amenable to different types of cycloadditions.

While furan can act as a 4π diene in [4+2] Diels-Alder reactions to form oxabicyclic adducts, the aniline functionality provides a route to other types of heterocycles. rsc.orgnih.govnih.gov A particularly relevant transformation for synthesizing fused heterocycles like oxazepines is the [2+5] cycloaddition reaction. uomustansiriyah.edu.iquokerbala.edu.iq Oxazepines are seven-membered heterocyclic compounds containing both oxygen and nitrogen.

The synthesis of 1,3-oxazepine derivatives can be achieved via a two-step process: orientjchem.org

Imine Formation: The aniline nitrogen reacts with an aldehyde or ketone to form an imine (Schiff base).

[2+5] Cycloaddition: The resulting imine acts as a 2-atom component and reacts with a 5-atom component, typically a cyclic acid anhydride such as maleic or phthalic anhydride, to form the seven-membered 1,3-oxazepine ring. uokerbala.edu.iqorientjchem.orgresearchgate.net

This pathway offers a versatile method for constructing complex fused heterocyclic systems from simple aniline-containing precursors.

The furan ring, despite its aromaticity, can undergo ring-opening reactions, providing a pathway to highly functionalized acyclic compounds or serving as a transient intermediate in the synthesis of other ring systems. numberanalytics.comnumberanalytics.com

Furan Ring-Opening: Under acidic conditions, the furan ring is susceptible to hydrolysis. The mechanism is initiated by the protonation of the furan ring, which is the rate-limiting step. acs.orgscite.aiacs.org Protonation occurs preferentially at the α-carbon (C2 or C5), as this leads to the most stable carbocation. acs.orgacs.org A nucleophile, such as water from the medium, then attacks the protonated ring to form a dihydrofuranol intermediate. acs.org Subsequent protonation of the endocyclic oxygen atom facilitates the cleavage of a C-O bond, opening the ring to typically yield a 1,4-dicarbonyl compound. acs.org The presence of substituents on the furan ring can significantly influence the rate and outcome of this ring-opening reaction. rsc.org

Aromatization Mechanisms: Aromatization is a powerful driving force in many chemical reactions. In the context of furan chemistry, it is often coupled with cycloaddition reactions. For example, the 7-oxabicycloheptene adducts formed from the Diels-Alder reaction of furan can undergo acid-catalyzed dehydration. nih.govnih.gov In this process, the oxygen bridge is eliminated as water, leading to the formation of a new, stable aromatic ring. This sequence provides a valuable synthetic route for transforming simple furans into complex, substituted benzene derivatives. nih.gov Similarly, other multi-step reaction sequences can conclude with an aromatization step, such as the oxidation of an intermediate dihydro-heterocycle, to yield the final stable heterocyclic product. nih.gov

Applications in Organic Synthesis and Ligand Design

Role as a Versatile Synthetic Intermediate for Diverse Chemical Scaffolds

The furan (B31954) ring within n-(Furan-2-ylmethyl)-4-(methylthio)aniline is a particularly valuable functional group in organic synthesis. Furan and its derivatives are well-established as versatile synthons, capable of participating in a wide array of chemical transformations to generate a variety of carbocyclic and heterocyclic systems. acs.orgnumberanalytics.com The furan moiety can be considered a masked 1,4-dicarbonyl compound, which can be revealed under specific reaction conditions. acs.org This property allows for the synthesis of complex molecules from relatively simple starting materials.

Furthermore, the furan nucleus can undergo various reactions such as Diels-Alder cycloadditions, electrophilic substitutions, and ring-opening reactions, making it a powerful tool for the construction of complex molecular frameworks. numberanalytics.comnumberanalytics.com The presence of the aniline (B41778) and methylthio groups adds further layers of reactivity, enabling a broad range of functional group interconversions and cross-coupling reactions.

The secondary amine linkage in this compound provides a convenient handle for further functionalization. It can be acylated, alkylated, or used in cyclization reactions to build more elaborate heterocyclic structures. The methylthio group on the aniline ring can also be modified, for instance, through oxidation to the corresponding sulfoxide (B87167) or sulfone, which can influence the electronic properties and reactivity of the molecule.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product Scaffold |

| Diels-Alder Reaction | Dienophile (e.g., maleic anhydride), heat or Lewis acid catalyst | Substituted oxabicycloheptene derivatives |

| Ring-Opening/Rearrangement | Acid or oxidizing agents | Functionalized cyclopentenones or other carbocycles |

| Electrophilic Aromatic Substitution | Electrophile (e.g., acyl chloride, alkyl halide) with Lewis acid | Substituted furan and/or aniline derivatives |

| N-Acylation | Acyl chloride or anhydride (B1165640) in the presence of a base | Amide derivatives |

| N-Alkylation | Alkyl halide with a base | Tertiary amine derivatives |

| Oxidation of Sulfur | Oxidizing agent (e.g., H₂O₂, m-CPBA) | Sulfoxide or sulfone derivatives |

Design and Synthesis of Ligands for Metal Coordination Chemistry

The structural features of this compound make it an excellent candidate for the design and synthesis of ligands for metal coordination chemistry. Schiff bases derived from furan derivatives are widely recognized for their ability to form stable complexes with a variety of transition metals. jocpr.comjocpr.comresearchgate.net While this compound is not a Schiff base itself, it can be readily converted into one through condensation with an appropriate aldehyde or ketone.

Alternatively, the parent molecule can act as a ligand, coordinating to metal centers through the nitrogen atom of the secondary amine and potentially the oxygen atom of the furan ring or the sulfur atom of the methylthio group. This can lead to the formation of bidentate or even tridentate ligands, depending on the specific metal and reaction conditions. The resulting metal complexes can exhibit interesting electronic, magnetic, and catalytic properties. nih.govxisdxjxsu.asia

The coordination of such ligands to metal ions has been shown to enhance their biological activity in some cases. jocpr.com The design of these ligands allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, which is crucial for their application in areas such as catalysis, materials science, and bioinorganic chemistry. rsc.orgresearchgate.netjns.edu.af

For instance, Schiff base ligands containing furan moieties have been used to synthesize complexes with metals like copper(II), nickel(II), and cobalt(III), which have demonstrated good antioxidant and antimicrobial activities. nih.gov The coordination typically occurs through the azomethine nitrogen and another donor atom present in the ligand structure. jocpr.comresearchgate.net

Exploration as a Core Building Block for Natural Product Synthesis (if applicable)

The furan scaffold is a recurring motif in a multitude of natural products, many of which exhibit significant biological activity. researchgate.netmdpi.com Therefore, furan derivatives are valuable starting materials and intermediates in the total synthesis of these complex molecules. numberanalytics.comresearchgate.net The versatility of the furan ring allows for its transformation into various other functionalities and ring systems commonly found in nature.

Given the structural components of this compound, it could potentially serve as a key building block in the synthesis of certain classes of natural products. For example, the furan moiety could be elaborated into a more complex ring system, while the aniline portion could be incorporated into alkaloid-like structures. While direct application of this specific compound in a completed natural product synthesis is not prominently documented, the principles of furan chemistry strongly support its potential utility in this field. acs.orgnumberanalytics.com The synthesis of furan-containing natural products often involves strategic manipulations of the furan ring to construct the target molecule efficiently. mdpi.com

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Methodologies

Current synthetic routes to n-(Furan-2-ylmethyl)-4-(methylthio)aniline and related structures often rely on traditional methods that may not align with modern principles of green chemistry. Future research should prioritize the development of more efficient and environmentally benign synthetic strategies. A primary avenue for exploration is the use of biomass-derived starting materials. nih.govmdpi.com For instance, 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical derived from carbohydrates, can be a precursor to the furan-2-ylmethylamine portion of the molecule. mdpi.comrsc.org Research could focus on catalytic reductive amination processes that directly couple bio-derived furfural (B47365) with 4-(methylthio)aniline (B85588), minimizing steps and waste.

Furthermore, the exploration of novel catalytic systems is crucial. This includes employing non-noble metal catalysts for hydrogenation and amination steps, which offer a more sustainable alternative to precious metal catalysts. nih.gov The development of one-pot, multi-component reactions would also represent a significant advance, improving process efficiency by reducing the need for intermediate purification steps. rsc.org

Table 1: Potential Sustainable Synthetic Strategies and Research Goals

| Strategy | Catalyst Type | Precursors | Key Research Goal |

|---|---|---|---|

| Catalytic Reductive Amination | Non-noble metals (e.g., Ni, Co) | Furfural, 4-(methylthio)aniline | Achieve high yield and selectivity while avoiding hazardous reducing agents. |

| Biomass Conversion | Heterogeneous acid/base catalysts | 5-Hydroxymethylfurfural (HMF) | Develop an integrated process from biomass to the final product. |

| One-Pot Synthesis | Tandem or multi-functional catalysts | Furfural, an amine source, 4-(methylthio)aniline | Streamline the synthesis to improve atom economy and reduce solvent usage. |

Comprehensive Investigation of Solid-State Polymorphism and Co-crystallization

The solid-state properties of a chemical compound are critical for its application in materials science and pharmaceuticals. To date, the crystalline structure and potential polymorphism of this compound have not been extensively studied. Future work should involve a thorough investigation into its solid-state behavior.

A systematic screening for different polymorphic forms using various crystallization techniques (e.g., solvent evaporation, cooling crystallization, anti-solvent addition) is a necessary first step. Characterization of any identified polymorphs would require techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). nih.gov Understanding polymorphism is vital as different crystalline forms can exhibit distinct physical properties, including solubility, melting point, and stability.

Additionally, the field of co-crystallization offers a promising avenue for modulating the physicochemical properties of the compound. nih.gov By combining this compound with pharmaceutically acceptable coformers, it may be possible to create novel crystalline solids with improved properties. Research should focus on designing and synthesizing co-crystals and characterizing their structures and properties. Techniques like hot-melt extrusion and supercritical fluid processing could be explored for co-crystal preparation. nih.gov

Advanced Spectroscopic Probes and Analytical Methodologies

A complete understanding of this compound requires detailed structural and electronic characterization using state-of-the-art analytical techniques. While standard methods like 1H and 13C NMR provide basic structural information, advanced spectroscopic methods can offer deeper insights.

Future research should employ two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, to unambiguously assign all proton and carbon signals and confirm connectivity. researchgate.net Solid-state NMR could also be used to study the compound's structure and dynamics in its crystalline form, providing a bridge between solution-state behavior and solid-state properties. researchgate.net A detailed analysis of its vibrational modes through FT-IR and Raman spectroscopy, complemented by computational calculations, would provide a complete vibrational assignment and confirm functional groups. researchgate.netresearchgate.net

Developing robust analytical methods for purity determination and stability assessment is also essential. This includes creating and validating high-performance liquid chromatography (HPLC) methods capable of separating the target compound from potential impurities, starting materials, and degradation products.

Deeper Theoretical and Computational Studies of Reactivity and Electronic Properties

Computational chemistry provides powerful tools for predicting and understanding the behavior of molecules. researchgate.net Future theoretical studies on this compound can provide fundamental insights into its electronic structure, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) calculations can be used to optimize the molecule's geometry and calculate key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.netresearchgate.net The energy gap between these orbitals is crucial for understanding the molecule's electronic transitions and potential applications in organic electronics. researchgate.net Further calculations can predict spectroscopic data (NMR, IR, UV-Vis) to aid in the interpretation of experimental results. researchgate.net

Molecular electrostatic potential (MEP) maps can identify electron-rich and electron-deficient regions, predicting sites susceptible to electrophilic and nucleophilic attack and guiding the design of new synthetic reactions. researchgate.net Moreover, computational studies can explore the reaction mechanisms of its synthesis or potential biological interactions, calculating transition state energies to determine reaction feasibility. researchgate.net

Table 2: Proposed Computational Studies and Target Properties

| Computational Method | Property/Parameter to be Investigated | Significance |

|---|---|---|